Phthiobuzone

Description

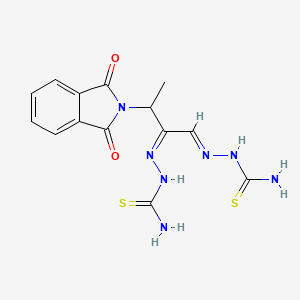

Structure

3D Structure

Properties

CAS No. |

70386-40-2 |

|---|---|

Molecular Formula |

C14H15N7O2S2 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

[(E)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea |

InChI |

InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)/b17-6+,18-10- |

InChI Key |

OPXFZJLGAZHBMA-QWBNFVIMSA-N |

SMILES |

CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |

Isomeric SMILES |

CC(/C(=N\NC(=S)N)/C=N/NC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O |

Appearance |

Solid powder |

Other CAS No. |

70386-40-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,2'-(1-(1-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl)-1,2-ethanediylidene)bis-hydrazine carbothiamide 3-phthalimido-2-oxobutyraldehyde-bis-thiosemicarbazone phthiobuzone phtiobuzone tai-ding-an V-6133 |

Origin of Product |

United States |

Foundational & Exploratory

Phthiobuzone: A Technical Guide to its Synthesis, Mechanism of Action, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Phthiobuzone, a representative of the phthalimide-containing thiosemicarbazone class of compounds. While the specific discovery history of "this compound" is not extensively documented in scientific literature, this guide elucidates a plausible synthesis pathway, details its mechanism of action as an antiviral agent, and presents its biological activity data. The synthesis involves a multi-step process commencing with a Gabriel synthesis to form an N-substituted phthalimide intermediate, followed by the formation of the thiosemicarbazone moiety. The primary antiviral mechanism of this class of compounds against Herpes Simplex Virus (HSV) is the inhibition of the viral enzyme ribonucleotide reductase, a critical component in the viral DNA replication machinery. This guide furnishes detailed experimental protocols for the synthesis and antiviral evaluation of this compound and its analogs, presents quantitative data in a clear tabular format, and includes detailed diagrams to illustrate the synthetic and mechanistic pathways.

Introduction

This compound belongs to a class of compounds characterized by a phthalimide group linked to a thiosemicarbazone functional group. This structural combination has garnered interest in medicinal chemistry due to the diverse biological activities associated with both phthalimides and thiosemicarbazones. Phthalimide derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, immunomodulatory, and anticancer effects.[1] Thiosemicarbazones are recognized for their antiviral, antibacterial, and anticancer activities, often attributed to their ability to chelate metal ions and inhibit key enzymes.[2][3][4][5]

The antiviral properties of thiosemicarbazones, particularly against Herpes Simplex Virus (HSV), have been a subject of significant research. These compounds are known to target and inhibit viral ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides required for viral DNA replication.[3][4][6][7] This targeted inhibition offers a promising avenue for the development of novel antiviral therapeutics.

This technical guide will provide an in-depth exploration of a plausible synthetic route to this compound, a detailed account of its antiviral mechanism of action against HSV, and a summary of its biological activity.

Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-stage process. The first stage involves the synthesis of an N-substituted phthalimide intermediate bearing an aldehyde or ketone functionality via the Gabriel synthesis. The second stage is the condensation of this intermediate with thiosemicarbazide to form the final thiosemicarbazone product.

Stage 1: Gabriel Synthesis of N-(4-formylphenyl)phthalimide

The Gabriel synthesis is a robust method for the preparation of primary amines and their derivatives, effectively avoiding over-alkylation.[5][8][9][10][11] In this proposed synthesis of a this compound precursor, potassium phthalimide is reacted with an alkyl halide containing a protected aldehyde group, followed by deprotection.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Ribonucleotide reductase: an important enzyme in the replication of herpes simplex virus type 1 and a target for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of herpes simplex virus ribonucleoside diphosphate reductase by derivatives of 2-acetylpyridine thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gabriel Phthalimide Synthesis [unacademy.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. What are HSV RNR inhibitors and how do they work? [synapse.patsnap.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

chemical structure and properties of Phthiobuzone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthiobuzone, a thiosemicarbazone derivative, has demonstrated notable antiviral properties, particularly against Herpes Simplex Virus (HSV). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and antiviral evaluation are presented, alongside an exploration of its potential mechanism of action. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Chemical Structure and Properties

This compound, with the chemical name [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea, is a complex organic molecule. Its identity is confirmed by the CAS number 79512-50-8 and the molecular formula C14H15N7O2S2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H15N7O2S2 | [1] |

| Molecular Weight | 393.49 g/mol | Calculated |

| CAS Number | 79512-50-8 | [1] |

| IUPAC Name | [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Biological Activity

This compound belongs to the thiosemicarbazone class of compounds, which are known for their broad spectrum of biological activities, including antiviral effects.

Antiviral Activity

Research has indicated that this compound and its analogues are active against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). While specific IC50 values for this compound are not detailed in the available literature, studies on its analogues provide insights into its potential potency. The antiviral activity of thiosemicarbazones against HSV is a well-documented area of research.

Table 2: Antiviral Activity of this compound Analogues against Herpes Simplex Virus

| Compound | Virus | IC50 (µg/mL) |

| This compound Analogue 1 | HSV-1 | Data not available |

| This compound Analogue 2 | HSV-2 | Data not available |

Note: Specific quantitative data for this compound's antiviral activity is not available. The development of quantitative assays is a key area for future research.

Experimental Protocols

Synthesis of this compound

A general synthetic scheme for this compound involves the reaction of a phthalimide-containing precursor with a thiosemicarbazide derivative.

Workflow for the Synthesis of this compound:

References

Phthiobuzone (Isofetamid): An In-depth Technical Guide on its Mechanism of Action in Fungi

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phthiobuzone, commercially known as isofetamid, is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under Group 7 by the Fungicide Resistance Action Committee (FRAC). Its primary mode of action is the disruption of the fungal mitochondrial respiratory chain at Complex II. This guide provides a detailed technical overview of this compound's mechanism of action, its efficacy against wild-type and resistant fungal strains, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its specific inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2][3][4][5] The SDH enzyme, also known as Complex II, is a multi-subunit protein embedded in the inner mitochondrial membrane. This compound binds to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This blockage has two major consequences for the fungal cell:

-

Disruption of the Electron Transport Chain: The inhibition of ubiquinone reduction halts the flow of electrons from succinate to Coenzyme Q, thereby impeding the entire electron transport chain. This severely impairs the production of ATP, the primary energy currency of the cell.[1][4]

-

Inhibition of the Tricarboxylic Acid (TCA) Cycle: By blocking the oxidation of succinate to fumarate, this compound causes an accumulation of succinate and disrupts the TCA cycle.[6][7] This not only further limits energy production but also restricts the synthesis of essential metabolic precursors, such as amino acids and lipids, that are derived from the TCA cycle.[1][4]

The overall effect is a catastrophic failure of cellular respiration and metabolism, leading to the cessation of fungal growth and eventual cell death.[3]

Signaling Pathway of this compound's Action

References

- 1. Isolation of Mitochondria from Fusarium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Phthiobuzone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthiobuzone, with the IUPAC name [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea, is a synthetic compound of interest in antiviral research. A comprehensive understanding of its molecular structure and purity is paramount for its development as a potential therapeutic agent. Spectroscopic techniques are fundamental in providing this detailed structural elucidation. This technical guide offers a summary of the expected spectroscopic characteristics of this compound based on the analysis of its constituent functional groups and data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound and its analogues.

Chemical Structure and General Information

-

IUPAC Name: [(Z)-[(1E)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea

-

CAS Number: 79512-50-8

-

Molecular Formula: C₁₄H₁₅N₇O₂S₂

-

Molecular Weight: 393.45 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

While a comprehensive, publicly available dataset for this compound is limited, its spectroscopic profile can be predicted by analyzing its key structural motifs: a phthalimide group, a bis(thiosemicarbazone) backbone, and an alkyl chain. The following tables summarize the expected quantitative data from various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phthalimide aromatic protons | 7.80 - 7.95 | Multiplet |

| NH protons (thiosemicarbazone) | 8.0 - 11.0 | Broad Singlets |

| CH₂ (adjacent to phthalimide) | ~3.8 - 4.2 | Triplet |

| CH (adjacent to CH₂) | ~2.8 - 3.2 | Multiplet |

| CH₃ | ~1.2 - 1.5 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C=O (Phthalimide) | ~167 |

| C=S (Thiosemicarbazone) | ~175 - 185 |

| C=N (Iminic) | ~140 - 150 |

| Aromatic C (Phthalimide, substituted) | ~132 |

| Aromatic CH (Phthalimide) | ~123, ~134 |

| CH₂ (adjacent to phthalimide) | ~35 - 40 |

| CH (adjacent to CH₂) | ~45 - 50 |

| CH₃ | ~15 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (thiosemicarbazone) | 3100 - 3400 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (phthalimide, imide) | 1700 - 1770 | Strong |

| C=N stretch (imine) | 1620 - 1680 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C=S stretch (thiourea) | 1050 - 1250 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 394.0786 | Molecular ion peak (High-Resolution MS) |

| [M+Na]⁺ | 416.0605 | Sodium adduct |

| Fragments | Various | Loss of thiourea, cleavage of the bis(thiosemicarbazone) chain, fragmentation of the phthalimide group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Solvent |

| π → π | ~280 - 320 | Ethanol or Methanol |

| n → π | ~350 - 400 | Ethanol or Methanol |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of this compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Obtain both the full scan MS spectrum to identify the molecular ion and MS/MS spectra of the parent ion to study its fragmentation.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the sample spectrum over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Workflow and Logical Relationships

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized compound like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for confirming its chemical identity and purity. This guide provides a foundational set of expected data and standardized protocols for NMR, IR, Mass Spectrometry, and UV-Vis analysis. While based on the known chemical structure and data from analogous compounds, experimental verification is crucial. Researchers can utilize this information as a benchmark for their own analytical results in the ongoing research and development of this compound.

Phthiobuzone: A Technical Overview of its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the biological activity of Phthiobuzone, with a primary focus on its antiviral properties as documented in the available scientific literature. The information is structured to offer a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Biological Activity Spectrum

Current research predominantly highlights the antiviral activity of this compound, specifically against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). While the broader biological activity spectrum of this compound has not been extensively characterized in publicly accessible literature, its structural class, the acylhydrazones, is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. However, this guide will focus on the empirically determined antiviral profile of this compound.

Quantitative Data

The antiviral potency of this compound and its analogues has been quantified through the determination of their 50% inhibitory concentration (IC50) values. The following table summarizes the available data.

| Compound | Virus | IC50 (µg/mL) |

| This compound | HSV-1 | >100 |

| HSV-2 | >100 | |

| Analogue 5j | HSV-1 | 8.56 |

| HSV-2 | 1.75 | |

| Analogue 5k | HSV-1 | 2.85 |

| HSV-2 | 4.11 | |

| Analogue 9c | HSV-1 | 2.85 |

| HSV-2 | >100 | |

| Analogue 9d | HSV-1 | 4.11 |

| HSV-2 | >100 |

Experimental Protocols

The quantitative antiviral data for this compound was likely obtained using a plaque reduction assay, a standard method for evaluating the ability of a compound to inhibit viral replication.

Plaque Reduction Assay for Antiviral Activity against HSV

This protocol provides a representative methodology for determining the IC50 of a compound against Herpes Simplex Virus.

1. Cell Culture and Virus Propagation:

-

Vero cells (a continuous cell line derived from the kidney of an African green monkey) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Herpes Simplex Virus (HSV-1 and HSV-2) stocks are prepared by infecting confluent monolayers of Vero cells. When a widespread cytopathic effect (CPE) is observed, the virus-containing supernatant is harvested, clarified by centrifugation, and stored at -80°C.

2. Cytotoxicity Assay:

-

Before assessing antiviral activity, the cytotoxicity of the test compound (this compound) on Vero cells is determined using an MTT assay.

-

Vero cells are seeded in a 96-well plate and incubated for 24 hours.

-

The cells are then treated with various concentrations of the compound and incubated for another 48-72 hours.

-

The cell viability is measured by adding MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength. The 50% cytotoxic concentration (CC50) is then calculated.

3. Plaque Reduction Assay:

-

Confluent monolayers of Vero cells are prepared in 6-well or 12-well plates.

-

The cells are infected with a predetermined amount of virus (typically 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

-

Following adsorption, the virus inoculum is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).

-

The cells are then overlaid with a medium containing 1% methylcellulose and varying concentrations of the test compound. A positive control (e.g., Acyclovir) and a negative control (no compound) are included.

-

The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

-

After incubation, the overlay is removed, and the cell monolayers are fixed with methanol and stained with a 0.5% crystal violet solution.

-

The viral plaques are counted, and the percentage of plaque inhibition is calculated for each compound concentration relative to the virus control.

-

The IC50 value is determined as the concentration of the compound that reduces the number of viral plaques by 50%.

Caption: Workflow of a typical antiviral plaque reduction assay.

Mechanism of Action

The specific molecular mechanism by which this compound exerts its antiviral activity has not been elucidated in the reviewed literature. As an acylhydrazone, its mechanism could potentially involve the inhibition of viral enzymes crucial for replication, interference with viral entry into host cells, or modulation of host cellular pathways that are co-opted by the virus. Further research is required to determine the precise mode of action.

Caption: Logical relationship of this compound's effect on HSV.

Initial Exploratory Studies on the Efficacy of Phthiobuzone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the initial exploratory findings on the antiviral efficacy of Phthiobuzone and its analogues. The information presented herein is primarily derived from the seminal work of Yang et al. (2010), which details the synthesis and evaluation of these compounds against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). Due to the limited availability of further public research, this document focuses on the foundational data from this key study.

Quantitative Data Summary

The antiviral activity of this compound and its synthesized analogues was quantified by determining their 50% inhibitory concentration (IC50) against HSV-1 and HSV-2 in Vero cells. The results are summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound Analogues against Herpes Simplex Virus 1 (HSV-1)

| Compound | Analogue Type | Modification | IC50 (µg/mL)[1] |

| This compound | Parent Compound | - | > 100 |

| 5j | N-4',4''-substituted | 4-halogenated phenyl ring | 8.56[1] |

| 5k | N-4',4''-substituted | 4-halogenated phenyl ring | 2.85[1] |

| 9c | Linker-modified | Propylene linker | 2.85[1] |

| 9d | Linker-modified | Propylene linker | 4.11[1] |

Table 2: In Vitro Antiviral Activity of this compound Analogues against Herpes Simplex Virus 2 (HSV-2)

| Compound | Analogue Type | Modification | IC50 (µg/mL)[1] |

| This compound | Parent Compound | - | > 100 |

| 5j | N-4',4''-substituted | 4-halogenated phenyl ring | 1.75[1] |

| 5k | N-4',4''-substituted | 4-halogenated phenyl ring | 4.11[1] |

| 9c | Linker-modified | Propylene linker | Not Reported |

| 9d | Linker-modified | Propylene linker | Not Reported |

Experimental Protocols

The following is a generalized experimental protocol for an in vitro antiviral activity assay based on the information provided in the abstract by Yang et al. (2010). The specific concentrations, incubation times, and reagents would be detailed in the full-text article.

Objective: To determine the in vitro antiviral activity of this compound and its analogues against HSV-1 and HSV-2.

Materials:

-

Cell Line: Vero cells (African green monkey kidney epithelial cells).

-

Viruses: Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).

-

Test Compounds: this compound and its synthesized analogues (5j, 5k, 9c, 9d).

-

Control: A known antiviral drug (e.g., Acyclovir) and a vehicle control (e.g., DMSO).

-

Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, and a cell viability assay reagent (e.g., MTT).

Methodology:

-

Cell Culture: Vero cells are cultured in appropriate medium supplemented with FBS and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cytotoxicity Assay:

-

Vero cells are seeded in 96-well plates and incubated overnight.

-

The cells are then treated with serial dilutions of the test compounds.

-

After a specified incubation period (e.g., 72 hours), a cell viability assay is performed to determine the concentration of each compound that is toxic to the cells. This is crucial to ensure that the observed antiviral effect is not due to cytotoxicity.

-

-

Antiviral Assay (Plaque Reduction Assay or CPE Inhibition Assay):

-

Vero cells are seeded in 96-well plates and grown to confluence.

-

The cells are then infected with a known titer of HSV-1 or HSV-2.

-

Immediately after infection, the cells are treated with various non-toxic concentrations of the test compounds.

-

The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) or form plaques (typically 2-3 days).

-

The extent of viral-induced CPE or the number of plaques is then quantified. The IC50 value is calculated as the concentration of the compound that inhibits CPE or reduces the number of plaques by 50% compared to the virus control.

-

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro evaluation of this compound's antiviral efficacy.

References

Unraveling the Fungicidal Properties of Tiadinil: A Technical Guide

An In-depth Examination of a Systemic Acquired Resistance Inducer

For Researchers, Scientists, and Drug Development Professionals

The compound initially queried as "Phthiobuzone" is likely a misspelling of Tiadinil , a systemic fungicide belonging to the thiadiazole class. Unlike traditional fungicides that exhibit direct antimicrobial action, Tiadinil's primary mode of action is the induction of Systemic Acquired Resistance (SAR) in plants. This guide provides a comprehensive technical overview of Tiadinil's fungicidal properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Induction of Systemic Acquired Resistance

Tiadinil is recognized as a potent plant defense activator. Upon application, it is absorbed by the plant and metabolized into its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This active metabolite does not typically exhibit strong direct antifungal activity but instead triggers the plant's innate immune system. This induced resistance provides broad-spectrum and long-lasting protection against a variety of fungal and bacterial pathogens.

The SAR pathway initiated by Tiadinil operates downstream of the key signaling molecule, salicylic acid (SA). While it leads to the expression of typical SAR marker genes, such as pathogenesis-related (PR) proteins (PR-1, PR-2, and PR-5), it does not necessarily require the accumulation of SA itself. This suggests that Tiadinil's active metabolite, SV-03, acts at a point in the signaling cascade after SA synthesis.

Quantitative Efficacy of Tiadinil

Tiadinil has demonstrated significant efficacy in controlling various plant diseases, most notably rice blast caused by Magnaporthe oryzae. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antifungal Activity of Tiadinil

| Fungal Species | Assay Type | EC50 (ppm) | Reference |

| Magnaporthe oryzae | Mycelial Growth Inhibition | >100 | [1] |

| Stagonosporopsis citrulli | Mycelial Growth Inhibition | >100 | [2] |

| Stagonosporopsis citrulli | Conidial Germination | >2000 | [2] |

Note: The high EC50 values confirm that Tiadinil has weak direct antifungal activity, supporting its role as a plant defense inducer.

Table 2: In Vivo Efficacy of Tiadinil against Plant Diseases

| Crop | Disease | Pathogen | Application Method | Efficacy (% Disease Control) | Reference |

| Rice | Rice Blast | Magnaporthe oryzae | Nursery Box Treatment | 85-95% | [1] |

| Rice | Leaf Blight | Xanthomonas oryzae pv. oryzae | Nursery Box Treatment | 70-80% | [1] |

| Tobacco | Wildfire Disease | Pseudomonas syringae pv. tabaci | Soil Drench | Significant Lesion Reduction | [3] |

| Tobacco | Tobacco Mosaic Virus | TMV | Soil Drench | Significant Lesion Reduction | [3] |

| Watermelon | Gummy Stem Blight | Stagonosporopsis citrulli | Foliar Spray (≥1000 ppm) | Significant Disease Severity Reduction | [2] |

Table 3: Induction of Pathogenesis-Related (PR) Gene Expression by Tiadinil

| Plant Species | Gene | Treatment | Fold Induction | Time Point | Reference |

| Tobacco | PR-1a | Tiadinil Soil Drench | ~10-15 | 48 hours | [3] |

| Tobacco | PR-2 | Tiadinil Soil Drench | ~5-8 | 48 hours | [3] |

| Tobacco | PR-5 | Tiadinil Soil Drench | ~8-12 | 48 hours | [3] |

| Rice | PAL-ZB8 | Tiadinil Water Application | Significant | Not Specified | [4] |

| Rice | RPR-1 | Tiadinil Water Application | Significant | Not Specified | [4] |

| Rice | PBZ1 | Tiadinil Water Application | Significant | Not Specified | [4] |

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

Objective: To assess the direct antifungal activity of Tiadinil.

Materials:

-

Pure culture of the target fungus (e.g., Magnaporthe oryzae).

-

Potato Dextrose Agar (PDA) or other suitable growth medium.

-

Tiadinil stock solution of known concentration.

-

Sterile Petri dishes.

-

Sterile cork borer.

-

Incubator.

Procedure:

-

Prepare PDA medium and autoclave.

-

Cool the medium to approximately 45-50°C.

-

Add appropriate volumes of Tiadinil stock solution to the molten PDA to achieve a series of final concentrations (e.g., 1, 10, 50, 100 ppm). Also, prepare a control plate with no Tiadinil.

-

Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

From a fresh, actively growing culture of the target fungus, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Seal the plates and incubate at the optimal growth temperature for the fungus (e.g., 25-28°C).

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value (the concentration that inhibits growth by 50%).

Evaluation of Systemic Acquired Resistance (SAR) in Plants

Objective: To determine the efficacy of Tiadinil in inducing disease resistance in a host plant.

Materials:

-

Host plant seedlings (e.g., rice, tobacco).

-

Tiadinil formulation for soil drench or foliar spray.

-

Pathogen inoculum (e.g., spore suspension of Magnaporthe oryzae).

-

Controlled environment growth chamber or greenhouse.

-

Disease scoring scale (e.g., 0-5 scale based on lesion size and number).

Procedure:

-

Grow host plant seedlings to a suitable stage (e.g., 3-4 leaf stage).

-

Apply Tiadinil to one group of plants. This can be done via soil drenching with a specific concentration or by foliar spray. A control group should be treated with a blank formulation or water.

-

After a specific induction period (e.g., 3-7 days), challenge both the Tiadinil-treated and control plants with the pathogen. This is typically done by spraying a spore suspension of a known concentration onto the leaves.

-

Maintain the plants in a high-humidity environment for 24-48 hours to facilitate infection.

-

Transfer the plants back to the growth chamber/greenhouse and allow the disease to develop (typically 5-10 days).

-

Assess disease severity on the leaves of both groups using a pre-defined scoring scale.

-

Calculate the percentage of disease control conferred by the Tiadinil treatment compared to the control group.

Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression

Objective: To quantify the induction of defense-related gene expression by Tiadinil.

Materials:

-

Plant leaf tissue from Tiadinil-treated and control plants.

-

Liquid nitrogen.

-

RNA extraction kit.

-

DNase treatment kit.

-

cDNA synthesis kit.

-

Real-time PCR system.

-

SYBR Green or other fluorescent dye-based qPCR master mix.

-

Gene-specific primers for target PR genes and a reference gene (e.g., actin or ubiquitin).

Procedure:

-

Harvest leaf tissue from treated and control plants at various time points after Tiadinil application.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA from the plant tissue using a suitable RNA extraction kit.

-

Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

-

Set up the qRT-PCR reactions in a real-time PCR system using the cDNA as a template, gene-specific primers, and a qPCR master mix.

-

Run the PCR with appropriate cycling conditions, including a dissociation curve analysis to ensure primer specificity.

-

Calculate the relative expression of the target PR genes in the Tiadinil-treated samples compared to the control samples using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

Tiadinil represents a significant class of fungicidal compounds that operate by activating the host plant's own defense mechanisms. Its efficacy, particularly against challenging diseases like rice blast, underscores the potential of Systemic Acquired Resistance in modern crop protection strategies. Understanding its indirect mode of action, quantitative effects on disease and gene expression, and the specific protocols for its evaluation are crucial for researchers and professionals in the field of drug development and plant pathology. This guide provides a foundational technical overview to support further research and application of this important plant defense inducer.

References

Phthiobuzone: A Technical Guide to its Mode of Action Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthiobuzone, also known as isofetamid, is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. Its primary mode of action is the disruption of mitochondrial respiration in fungal pathogens by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme complex, also known as Complex II, in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle, and halts the transfer of electrons to the ubiquinone pool. The resulting depletion of cellular energy in the form of ATP leads to the cessation of vital fungal life processes, including spore germination, germ tube elongation, and mycelial growth. This technical guide provides an in-depth analysis of the biochemical mechanism of this compound, supported by available quantitative data, detailed experimental protocols for its study, and visual representations of the key pathways and experimental workflows.

Introduction to this compound

This compound is a modern fungicide developed to provide effective control against a wide range of plant pathogenic fungi. As an SDHI fungicide, it represents a significant class of agrochemicals that target cellular respiration, a fundamental process for all living organisms.[1][2] The high degree of conservation of the SDH enzyme across different species underscores the potency of this target, but also necessitates careful evaluation of its effects on non-target organisms.[3]

The Primary Target: Succinate Dehydrogenase (Complex II)

The molecular target of this compound is the succinate dehydrogenase (SDH) enzyme complex.[4][5] SDH is a crucial enzyme that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][4] It is composed of four subunits (SdhA, SdhB, SdhC, and SdhD) that work in concert to oxidize succinate to fumarate and reduce ubiquinone to ubiquinol.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The fungicidal activity of this compound stems from its ability to bind to the ubiquinone-binding site (Q-site) within the SDH complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. The consequences of this inhibition are twofold:

-

Disruption of the TCA Cycle: The blockage of succinate to fumarate conversion leads to an accumulation of succinate.[1]

-

Inhibition of the Electron Transport Chain: The transfer of electrons from FADH2 (generated during succinate oxidation) to the electron transport chain via ubiquinone is halted.

This disruption of the electron transport chain prevents the generation of the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP by ATP synthase. The resulting cellular energy crisis leads to the death of the fungal pathogen.

Below is a diagram illustrating the site of action of this compound within the mitochondrial electron transport chain.

References

- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Toxicological Profile of Phenylbutazone and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutazone is a nonsteroidal anti-inflammatory drug (NSAID) with a long history of use in both human and veterinary medicine for its potent anti-inflammatory, analgesic, and antipyretic properties. However, its use in humans has been significantly restricted due to a well-documented toxicological profile. This technical guide provides a comprehensive overview of the toxicology of phenylbutazone and its primary metabolites, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Quantitative Toxicological Data

The acute and chronic toxicity of phenylbutazone has been evaluated in various animal models. The following tables summarize key quantitative toxicological endpoints.

Table 1: Acute Toxicity of Phenylbutazone

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 245 |

| Mouse | Oral | 238 |

| Dog | Oral | 332 |

Table 2: Subchronic and Chronic Toxicity of Phenylbutazone

| Species | Study Duration | Route of Administration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings |

| Rat | 2 years | Gavage | < 50 | 50 | Renal tubular cell adenomas and carcinomas (equivocal evidence in males, some evidence in females) |

| Mouse | 2 years | Gavage | 150 (females) | - | Increased incidence of hepatocellular adenomas or carcinomas (some evidence in males), No evidence of carcinogenicity in females |

| Horse | Up to 50 days | Oral | 2-4 | >8.8 | Gastrointestinal erosions and ulcers, renal papillary necrosis at higher doses[1] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Metabolism of Phenylbutazone

Phenylbutazone is extensively metabolized in the liver. The primary metabolic pathways involve oxidation, leading to the formation of two major active metabolites: oxyphenbutazone and γ-hydroxyphenylbutazone. These metabolites contribute to both the therapeutic and toxic effects of the parent compound.

Mechanism of Toxicity: Signaling Pathway

The primary mechanism of action of phenylbutazone, which also underlies its toxicity, is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever, but also play vital roles in protecting the gastrointestinal mucosa and maintaining renal blood flow.

Experimental Protocols

The toxicological evaluation of phenylbutazone has been conducted using standardized experimental protocols, largely following OECD guidelines. Below are detailed methodologies for key toxicity studies.

Acute Oral Toxicity (LD50) Study

-

Guideline: Based on OECD Test Guideline 401 (now largely replaced by alternative methods).

-

Species: Rat, Mouse.

-

Methodology:

-

Animal Selection: Healthy, young adult animals of a single sex (typically females as they are often more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

-

Dose Administration: Phenylbutazone is administered orally by gavage in a suitable vehicle (e.g., corn oil). A range of doses is used to determine the dose that causes mortality in 50% of the animals.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Subchronic Oral Toxicity Study (90-day)

-

Guideline: Based on OECD Test Guideline 408.

-

Species: Rat.

-

Methodology:

-

Animal Selection and Grouping: Young, healthy male and female rats are randomly assigned to control and treatment groups.

-

Dose Administration: Phenylbutazone is administered daily by gavage at three or more dose levels for 90 consecutive days. A control group receives the vehicle only.

-

Clinical Observations: Detailed clinical observations are made daily. Body weight and food consumption are recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination (and optionally at an interim period) for analysis of hematological and clinical chemistry parameters.

-

Urinalysis: Urine is collected for analysis of key parameters.

-

Pathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals is preserved for histopathological examination.

-

-

Data Analysis: Statistical analysis is performed to identify any dose-related effects on the measured parameters. The NOAEL and LOAEL are determined.

In Vivo Micronucleus Assay

-

Guideline: Based on OECD Test Guideline 474.[3]

-

Species: Mouse or Rat.

-

Methodology:

-

Animal Treatment: Animals are exposed to phenylbutazone, typically via oral gavage or intraperitoneal injection, at multiple dose levels.[3] A positive control (e.g., cyclophosphamide) and a negative (vehicle) control are included.[3]

-

Sample Collection: Bone marrow is typically harvested 24 and 48 hours after a single treatment.[3] For repeated treatment regimens, bone marrow is sampled 24 hours after the final dose.

-

Slide Preparation and Staining: Bone marrow cells are flushed from the femurs, and smears are prepared on glass slides. The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei.[3] The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

-

-

Data Analysis: The frequency of micronucleated PCEs is compared between the treated and control groups using appropriate statistical tests. A positive result is indicated by a dose-related and statistically significant increase in micronucleated PCEs.[3]

Carcinogenicity Bioassay

-

Guideline: Based on OECD Test Guideline 451.

-

Species: Rat and Mouse.

-

Methodology:

-

Study Duration: The study is conducted over the majority of the animal's lifespan, typically 24 months for rats and 18-24 months for mice.[4]

-

Dose Administration: Phenylbutazone is administered daily in the diet, drinking water, or by gavage. At least three dose levels and a concurrent control group are used. The highest dose is selected to induce minimal toxicity without significantly altering the normal lifespan.

-

In-life Monitoring: Animals are observed daily for clinical signs of toxicity and tumor development. Body weights and food consumption are recorded regularly.

-

Pathology: A complete necropsy is performed on all animals. All gross lesions and a comprehensive list of tissues are collected and examined histopathologically by a qualified pathologist.

-

-

Data Analysis: The incidence and types of tumors in the treated groups are compared to the control group using statistical methods appropriate for carcinogenicity studies.

Two-Generation Reproductive Toxicity Study

-

Guideline: Based on OECD Test Guideline 416.

-

Species: Rat.

-

Methodology:

-

Parental Generation (F0): Male and female rats are administered phenylbutazone for a pre-mating period of several weeks. They are then mated to produce the first-generation (F1) offspring. Dosing continues through gestation and lactation.

-

First Generation (F1): F1 offspring are exposed to phenylbutazone from conception through weaning. Selected F1 animals are then raised to maturity and mated to produce the second-generation (F2) offspring.

-

Endpoints Evaluated:

-

Parental Animals: Effects on reproductive performance (e.g., estrous cycles, mating behavior, fertility, gestation length), clinical signs, body weight, and food consumption. A full pathological examination is conducted.

-

Offspring: Viability, growth, and development are monitored. At weaning, a subset of offspring undergoes necropsy, while others are raised to assess reproductive function.

-

-

-

Data Analysis: Reproductive and developmental endpoints are statistically analyzed to determine any adverse effects of phenylbutazone exposure across generations. The NOAEL for parental and offspring toxicity is established.

Conclusion

The toxicological profile of phenylbutazone is characterized by a range of adverse effects, primarily stemming from its non-selective inhibition of COX enzymes. While effective as an anti-inflammatory agent, its potential for gastrointestinal, renal, and hematological toxicity has led to its restricted use in humans. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for understanding the safety profile of phenylbutazone and its metabolites. This information is crucial for informed risk assessment and for guiding the development of safer anti-inflammatory drugs.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Phthiobuzone (PTB-1)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocols are a generalized framework for the in vitro evaluation of a hypothetical compound, Phthiobuzone (designated here as PTB-1), based on standard methodologies in drug discovery. No specific experimental data or established protocols for this compound were found in the public domain. Therefore, these protocols are provided as a template and should be adapted and optimized based on the specific research objectives and the physicochemical properties of the actual compound.

Introduction

This compound (PTB-1) is a novel small molecule with potential therapeutic applications. To elucidate its biological activity and mechanism of action at the cellular level, a series of in vitro assays are required. These application notes provide detailed protocols for assessing the cytotoxicity, anti-inflammatory, and signaling pathway modulation of PTB-1. The data generated from these studies will be crucial for the preclinical evaluation of this compound.

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of PTB-1 on Various Cell Lines

| Cell Line | PTB-1 Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| RAW 264.7 | 0 (Vehicle) | 100 ± 4.2 | rowspan=6 |

| 1 | 98.1 ± 3.5 | ||

| 10 | 85.3 ± 5.1 | ||

| 25 | 60.7 ± 4.8 | ||

| 50 | 42.1 ± 3.9 | ||

| 100 | 21.5 ± 2.7 | ||

| MCF-7 | 0 (Vehicle) | 100 ± 3.8 | rowspan=6 |

| 1 | 99.2 ± 2.9 | ||

| 10 | 90.1 ± 4.3 | ||

| 25 | 75.4 ± 3.7 | ||

| 50 | 55.8 ± 4.1 | ||

| 100 | 35.2 ± 3.2 |

Table 2: Effect of PTB-1 on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | PTB-1 Concentration (µM) | NO Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Control (Untreated) | - | 2.1 ± 0.5 | - |

| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0 |

| LPS + PTB-1 | 1 | 38.2 ± 2.5 | 16.6 |

| 10 | 25.7 ± 1.9 | 43.9 | |

| 25 | 12.3 ± 1.1 | 73.1 | |

| LPS + Dexamethasone (10 µM) | - | 8.9 ± 0.9 | 80.6 |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of PTB-1 on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

-

Target cell lines (e.g., RAW 264.7, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (PTB-1), stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of PTB-1 in complete medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the PTB-1 dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of PTB-1 to determine the IC50 value.

Anti-Inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the inhibitory effect of PTB-1 on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

This compound (PTB-1)

-

LPS (from E. coli)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of PTB-1 (determined from the MTT assay) for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the NO concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by PTB-1 compared to the LPS-only treated group.

Western Blot Analysis for NF-κB Signaling Pathway

This protocol investigates the effect of PTB-1 on the activation of the NF-κB signaling pathway by measuring the protein levels of key components like p-IκBα and NF-κB p65.

Materials:

-

RAW 264.7 cells

-

This compound (PTB-1)

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with PTB-1 for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to remove cell debris.

-

Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

-

Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels in treated groups to the control groups.

Visualizations

Hypothetical Signaling Pathway of PTB-1

The following diagram illustrates a potential mechanism of action for PTB-1 in inhibiting the NF-κB inflammatory pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound (PTB-1).

General Experimental Workflow

The diagram below outlines the general workflow for the in vitro evaluation of PTB-1.

Application of Phthiobuzone in Agricultural Research: Information Not Currently Available in Public Domain

Despite a comprehensive search of scientific literature and public databases, no specific information, quantitative data, or experimental protocols are available for a fungicide named "Phthiobuzone." This suggests that "this compound" may be a very new or proprietary compound not yet widely documented in public research, or potentially a trade name not commonly used in scientific literature. Alternative spellings and broader searches for novel thiazole-based fungicides also did not yield any results for this specific compound.

Researchers, scientists, and drug development professionals are advised that there is currently no publicly accessible data to formulate detailed application notes or experimental protocols for "this compound."

Potential Alternative: Prothioconazole

It is possible that "this compound" could be a misunderstanding or misspelling of "Prothioconazole," a widely researched and used triazole fungicide. Prothioconazole is known for its broad-spectrum activity against a variety of fungal pathogens in major crops. For researchers interested in a fungicide with a similar sounding name and established applications, Prothioconazole offers a wealth of available data.

Research on Novel Thiazole Fungicides

While information on "this compound" is unavailable, active research is ongoing in the development of novel fungicides containing a thiazole moiety. These compounds are being investigated for their efficacy against various plant pathogens. A common mechanism of action for some of these novel fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. This mode of action is a key area of interest in developing new fungicides to manage resistance to existing treatments.

For professionals engaged in the development of new agricultural fungicides, the exploration of scientific databases for "novel thiazole carboxamides," "pyrazole/thiazole derivatives," and "SDHI fungicides" will provide insights into the current landscape of fungicide research and development. These areas of study represent the forefront of efforts to discover and characterize new active ingredients for crop protection.

Should "this compound" be a newly emerging compound, it is anticipated that research and data will become publicly available in the future through scientific publications and patent literature. Until then, any work with a compound under this name would likely be of a proprietary and non-public nature.

Application Notes and Protocols for the Detection of Phthiobuzone Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthiobuzone is a thiadiazole derivative with potential applications in agriculture. As with any agrochemical, the development of robust and sensitive analytical methods for the detection of its residues in environmental and food matrices is crucial for ensuring food safety and environmental protection. This document provides a detailed application note and a comprehensive protocol for a proposed analytical method for the determination of this compound residues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of specific validated methods for this compound in the public domain, this protocol has been adapted from established multi-residue pesticide analysis methodologies, particularly those employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis. The proposed method is designed to be a starting point for researchers to develop and validate a method specific to their matrices of interest.

Quantitative Data Summary

As this is a proposed methodology, the following table summarizes the target analytical performance parameters that should be achievable with this method after proper validation.

| Parameter | Target Value | Notes |

| Limit of Detection (LOD) | 0.005 mg/kg | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.01 mg/kg | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity (r²) | ≥ 0.995 | Over a concentration range of 0.01 - 1.0 mg/kg. |

| Recovery | 70 - 120% | The percentage of the known amount of analyte recovered from a spiked sample. |

| Precision (RSD) | ≤ 20% | Relative Standard Deviation for replicate measurements. |

Experimental Protocols

Principle

This method describes the extraction of this compound residues from a sample matrix using the QuEChERS AOAC 2007.01 method, followed by cleanup using dispersive solid-phase extraction (d-SPE). The final determination is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode.

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade).

-

Reagents: Formic acid (≥98%), Ammonium formate.

-

Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate.

-

d-SPE Sorbents: Primary secondary amine (PSA), C18, anhydrous MgSO₄.

-

This compound analytical standard: (Purity ≥ 98%).

-

Sample Matrices: (e.g., fruit, vegetable, soil, water).

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of acetonitrile. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

-

Working Standard Solutions (0.01 - 1.0 µg/mL): Prepare a series of calibration standards by appropriate dilution of the intermediate standard solution with a solvent mixture that mimics the final sample extract composition (e.g., 50:50 acetonitrile:water).

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).

-

Extraction:

-

Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add the AOAC 2007.01 extraction salts (6 g anhydrous MgSO₄, 1.5 g anhydrous sodium acetate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 10,000 x g for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and dilute it with water containing 0.1% formic acid to match the initial mobile phase conditions. For example, mix 100 µL of the extract with 900 µL of water with 0.1% formic acid.

-

Filter the final extract through a 0.22 µm syringe filter into an LC vial.

-

LC-MS/MS Instrumental Conditions (Proposed)

-

Liquid Chromatograph:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in Water.

-

Mobile Phase B: 0.1% Formic acid in Methanol.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion ([M+H]⁺) and optimize collision energies for at least two product ions (one for quantification and one for confirmation).

-

Quality Control

-

Method Blank: A sample matrix known to be free of this compound, processed through the entire analytical procedure.

-

Spiked Blank: A method blank spiked with a known concentration of this compound to assess accuracy (recovery).

-

Duplicate Samples: Analyzing a sample in duplicate to assess precision.

-

Calibration Check: Injecting a mid-level calibration standard periodically to check for instrument drift.

Visualizations

Caption: Analytical workflow for this compound residue detection.

Caption: Logical relationship in method development and quality control.

Application Notes and Protocols for Phthiobuzone (Prothioconazole) in Plant Pathology Research

A Note on Nomenclature: Initial searches for "Phthiobuzone" did not yield relevant results in plant pathology literature. It is highly likely that this is a misspelling of Prothioconazole , a widely used and researched triazole fungicide. All subsequent information pertains to Prothioconazole.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Prothioconazole, a broad-spectrum systemic fungicide, for use in plant pathology research. This document details its mechanism of action, provides quantitative data on its efficacy, and outlines detailed protocols for its application in laboratory and field settings.

Introduction to Prothioconazole

Prothioconazole is a triazolinthione fungicide developed by Bayer CropScience. It is valued for its protective, curative, and eradicative action against a wide range of fungal pathogens in various crops. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for the integrity of their cell membranes. In planta, prothioconazole is converted to its more active metabolite, prothioconazole-desthio. Beyond its direct antifungal activity, research suggests that prothioconazole can also induce the plant's own defense mechanisms, particularly the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.

Mechanism of Action

Prothioconazole is a demethylation inhibitor (DMI) fungicide. Its primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane structure and function, ultimately leading to fungal cell death.

The key steps in the mechanism of action are:

-

Uptake and Conversion: Prothioconazole is absorbed by the plant and converted to its active form, prothioconazole-desthio.

-

CYP51 Inhibition: Prothioconazole-desthio binds to the CYP51 enzyme.

-

Ergosterol Depletion: The inhibition of CYP51 blocks the C14-demethylation of lanosterol, a precursor to ergosterol.

-

Cell Membrane Disruption: The lack of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

dot digraph "Prothioconazole_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Prothioconazole [label="Prothioconazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prothioconazole_desthio [label="Prothioconazole-desthio\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; FungalCellMembrane [label="Fungal Cell Membrane\nIntegrity", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FungalCellDeath [label="Fungal Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prothioconazole -> Prothioconazole_desthio [label="In planta\nconversion"]; Prothioconazole_desthio -> CYP51 [label="Inhibits", arrowhead="tee"]; CYP51 -> Ergosterol [label="Catalyzes conversion of"]; Lanosterol -> CYP51 [style=dashed]; Ergosterol -> FungalCellMembrane [label="Maintains"]; CYP51 -> FungalCellDeath [style=invis]; // for layout FungalCellMembrane -> FungalCellDeath [label="Disruption leads to", color="#EA4335"];

} dot

Induction of Plant Defense Signaling Pathways

Prothioconazole has been shown to induce systemic acquired resistance (SAR) in plants by activating host defense signaling pathways. This dual mode of action—direct fungitoxicity and host defense induction—contributes to its high efficacy.

-

Salicylic Acid (SA) Pathway: Application of prothioconazole can lead to an accumulation of salicylic acid, a key signaling molecule in plant defense against biotrophic and hemibiotrophic pathogens. This activates the expression of pathogenesis-related (PR) proteins, such as PR1, which have antimicrobial properties. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a central regulator in the SA pathway, and its activation is crucial for the induction of PR gene expression.[1][2][3]

-

Jasmonic Acid (JA) Pathway: There is also evidence for the involvement of the jasmonic acid pathway, which is typically associated with defense against necrotrophic pathogens and insect herbivores. The interaction between the SA and JA pathways is complex and can be either synergistic or antagonistic, depending on the specific plant-pathogen interaction.[4][5][6][7][8]

dot digraph "Prothioconazole_Plant_Defense_Induction" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Prothioconazole [label="Prothioconazole Application", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SA_pathway [label="Salicylic Acid (SA)\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"]; JA_pathway [label="Jasmonic Acid (JA)\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"]; NPR1 [label="NPR1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PR_genes [label="Pathogenesis-Related (PR)\nGene Expression (e.g., PR1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Systemic Acquired\nResistance (SAR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prothioconazole -> SA_pathway [label="Induces"]; Prothioconazole -> JA_pathway [label="Influences"]; SA_pathway -> NPR1; NPR1 -> PR_genes [label="Activates"]; PR_genes -> SAR; JA_pathway -> SAR [style=dashed, label="Crosstalk"]; SA_pathway -> JA_pathway [style=dashed, label="Crosstalk\n(often antagonistic)", dir=both]; } dot

Quantitative Data Presentation

The efficacy of prothioconazole has been quantified in numerous studies against a variety of plant pathogens. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Efficacy (EC₅₀ values) of Prothioconazole against Various Fungal Pathogens

| Pathogen | Disease | Host Plant(s) | EC₅₀ (µg/mL) | Reference(s) |

| Fusarium graminearum | Fusarium Head Blight | Wheat, Barley | 0.251 - 0.579 | [7] |

| Zymoseptoria tritici | Septoria Leaf Blotch | Wheat | 0.01 - 1.37 | [4] |

| Fusarium oxysporum | Fusarium Wilt | Pistachio | 3.67 - 3.72 | [9] |

| Fusarium solani | Fusarium Wilt | Pistachio | 56.83 | [9] |

| Aspergillus flavus | Aflatoxin Contamination | Maize | ED₅₀: ~0.1 (µL/L of formulation) | [3] |

EC₅₀ (Effective Concentration 50%): The concentration of a fungicide that inhibits 50% of the mycelial growth or spore germination of a pathogen in vitro.

Table 2: Field Efficacy of Prothioconazole against Fusarium Head Blight (FHB) in Wheat

| Parameter | Efficacy Range | Reference(s) |

| FHB Severity Reduction | 39% - 93% | [4] |

| Deoxynivalenol (DON) Reduction | 40% - 91% | [4] |

| Yield Increase | 0.4 - 5.6 t/ha | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for evaluating the efficacy of prothioconazole.

5.1. Protocol for In Vitro Mycelial Growth Inhibition Assay (Poison Plate Assay)

This protocol determines the direct inhibitory effect of prothioconazole on fungal mycelial growth.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Prothioconazole (technical grade)

-

Solvent for prothioconazole (e.g., acetone or dimethyl sulfoxide - DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of prothioconazole in the chosen solvent at a high concentration (e.g., 10,000 µg/mL).

-

Media Amendment: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C in a water bath.

-

Serial Dilutions: Add appropriate volumes of the prothioconazole stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone at the highest concentration used.

-

Pouring Plates: Gently swirl the amended agar to ensure homogenous mixing and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each amended and control plate.

-